

1-Methoxy-2-methylbutane CAS number 62016-48-2

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Compound of Interest

Compound Name: 1-Methoxy-2-methylbutane

Cat. No.: B13966308

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An In-Depth Technical Guide to **1-Methoxy-2-methylbutane** (CAS 62016-48-2)

Abstract

This technical guide provides a comprehensive overview of **1-Methoxy-2-methylbutane** (CAS No. 62016-48-2), an aliphatic ether with potential applications as a solvent in organic synthesis, extraction processes, and chromatography. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and critical safety protocols. By synthesizing data from established chemical databases and safety literature, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to understand and utilize this compound. Particular emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction

1-Methoxy-2-methylbutane, with the molecular formula $C_6H_{14}O$, is a member of the aliphatic ether chemical class.[1][2][3] Structurally, it consists of a butane backbone substituted with a methoxy group at the C1 position and a methyl group at the C2 position.[4] While not as extensively documented as its isomers like methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME), its properties are of interest to researchers exploring novel solvent systems and chemical intermediates.

The utility of ethers as solvents is well-established, owing to their relative inertness and ability to dissolve a wide range of nonpolar and moderately polar compounds. The methoxy group (-OCH₃) itself is a crucial functional group in medicinal chemistry, often introduced to enhance a molecule's physicochemical properties, metabolic stability, and target binding affinity.^{[5][6]} Understanding the characteristics of simpler aliphatic ethers like **1-Methoxy-2-methylbutane** provides a foundational knowledge base for chemists working in diverse fields, from process chemistry to drug discovery.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of chemical research. The identity and purity of **1-Methoxy-2-methylbutane** can be unequivocally established through a combination of its physical properties and spectroscopic signatures.

Physicochemical Properties

The key physical and chemical properties of **1-Methoxy-2-methylbutane** are summarized below. These values are critical for designing experiments, performing calculations, and ensuring safe handling.

Property	Value	Source
CAS Number	62016-48-2	[1][2]
Molecular Formula	C ₆ H ₁₄ O	[1][2][3]
Molecular Weight	102.17 g/mol	[1][7]
IUPAC Name	1-methoxy-2-methylbutane	[1]
SMILES	<chem>CCC(C)COC</chem>	[1]
InChIKey	XGLHRCWEOMNVKS-UHFFFAOYSA-N	[1][2]
Kovats Retention Index	683 (Semi-standard non-polar)	[1]

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for molecular structure confirmation.

- **Mass Spectrometry (MS):** Electron ionization mass spectrometry is a primary tool for determining the molecular weight and fragmentation pattern. The mass spectrum of **1-Methoxy-2-methylbutane** is expected to show a molecular ion peak (M^+) at $m/z = 102$. The fragmentation pattern for ethers is typically dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. Key fragments would help distinguish it from its isomers.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum would provide distinct signals corresponding to the unique proton environments. Key expected signals include a singlet for the methoxy ($-\text{OCH}_3$) protons and multiplets for the ethyl and methyl groups on the chiral center, as well as the methylene protons adjacent to the ether oxygen.
 - ^{13}C NMR: The carbon NMR spectrum for this molecule should display six distinct signals, corresponding to each of the unique carbon atoms in the structure.[\[1\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong C-O stretching band, typically in the $1150\text{-}1085\text{ cm}^{-1}$ region, which is indicative of the ether linkage. The spectrum would also feature C-H stretching and bending vibrations from the aliphatic portions of the molecule.[\[1\]](#)

Synthesis and Reactivity

Synthesis Protocol: Acid-Catalyzed Alkoxymercuration-Demercuration

The synthesis of **1-Methoxy-2-methylbutane** can be achieved via the reaction of 2-methyl-1-butene with methanol. The reaction involves the addition of the methoxy group across the double bond, following Markovnikov's rule in principle, but targeting the less substituted carbon in this specific pathway. The standard enthalpy of reaction ($\Delta_r H^\circ$) for this process in the liquid phase is reported as $-35.8 \pm 1.3\text{ kJ/mol}$, indicating an exothermic process.[\[2\]](#)[\[8\]](#)

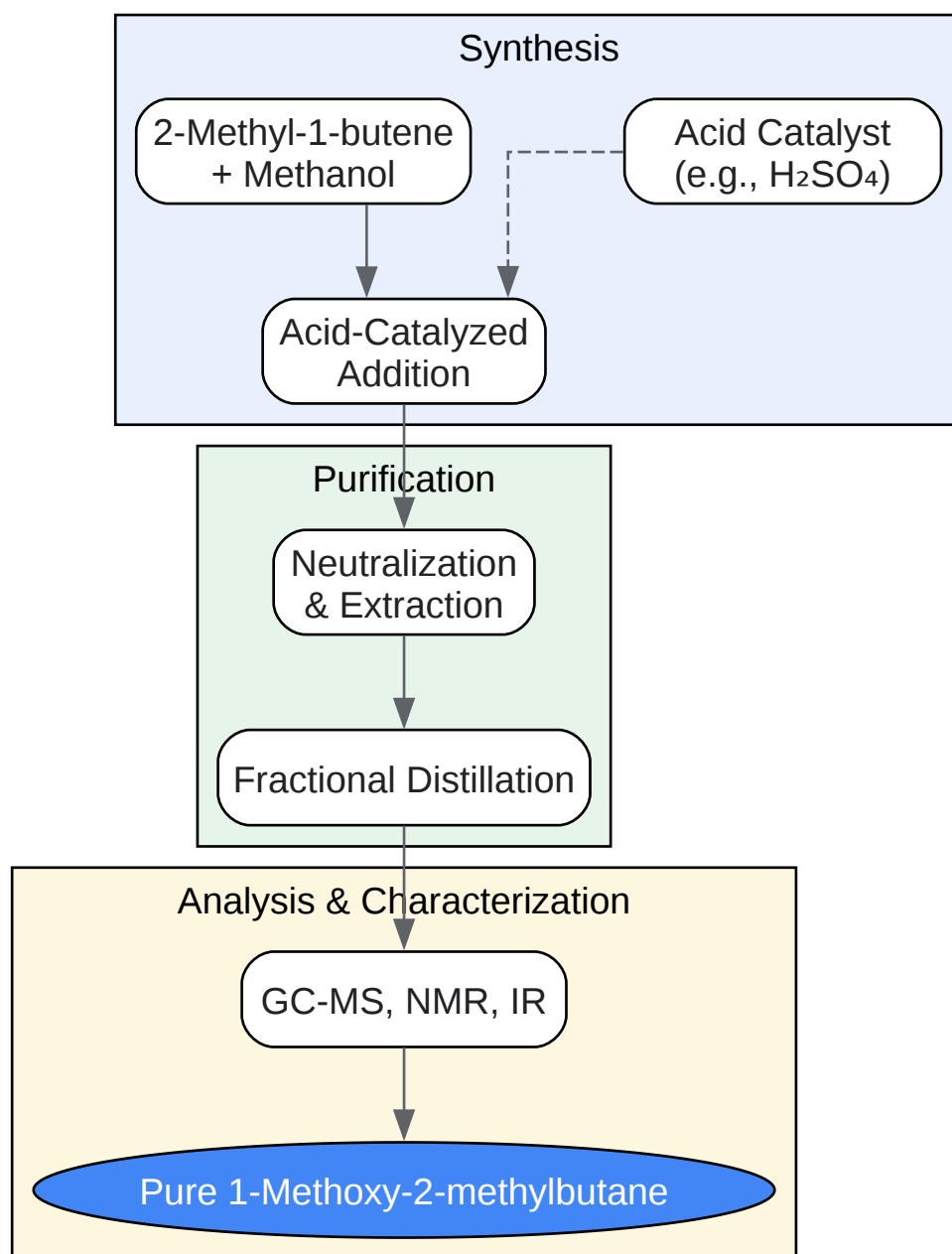
Reaction: 2-Methyl-1-butene + Methanol \rightarrow **1-Methoxy-2-methylbutane**[\[2\]](#)[\[8\]](#)

Step-by-Step Methodology:

- **Reactor Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add an excess of anhydrous methanol to serve as both reactant and solvent.
- **Alkene Addition:** Under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1-butene (1.0 equivalent) to the stirred methanol.
- **Catalyst Introduction:** Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4) or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15). The acid protonates the alkene, initiating the formation of a carbocation intermediate, which is then attacked by methanol.
- **Reaction Monitoring:** Heat the mixture to a gentle reflux and monitor the reaction progress using Gas Chromatography (GC) by observing the disappearance of the starting alkene peak and the appearance of the product peak.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by adding a weak base, such as a saturated sodium bicarbonate (NaHCO_3) solution, until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Add diethyl ether and water to partition the components. The organic product will move into the ether layer. Separate the layers and wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by fractional distillation to isolate **1-Methoxy-2-methylbutane** from any unreacted starting materials or side products.

Chemical Reactivity

As an aliphatic ether, **1-Methoxy-2-methylbutane** is relatively unreactive. It is stable to bases, oxidizing agents, and reducing agents under standard conditions. The ether linkage can be cleaved under harsh conditions, typically by strong acids like HBr or HI. Its primary utility lies in its stability, making it a suitable non-protic solvent for a variety of chemical reactions.



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Diagram: General workflow for the synthesis and validation of **1-Methoxy-2-methylbutane**.

Applications in Research and Drug Development

While specific, large-scale industrial applications for **1-Methoxy-2-methylbutane** are not widely documented, its properties suggest several potential uses for research and development professionals.

- **Specialty Solvent:** It can be considered a potential alternative to other ethers like diethyl ether, THF, or MTBE. Its predicted low water solubility and good solvency for organic compounds make it a candidate for use in organic synthesis, particularly in reactions requiring a non-protic medium.[\[4\]](#)
- **Extraction and Chromatography:** It may serve as a solvent for liquid-liquid extraction processes or as a component of the mobile phase in normal-phase chromatography.
- **Role in Drug Discovery:** The methoxy group is a privileged functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, improve metabolic stability by blocking sites of oxidation, and enhance cell permeability by increasing lipophilicity. While **1-Methoxy-2-methylbutane** is not a drug itself, its use as a solvent in the synthesis of active pharmaceutical ingredients (APIs) is a plausible application.[\[5\]](#)[\[6\]](#)

Safety and Handling

No specific safety data sheet for **1-Methoxy-2-methylbutane** (CAS 62016-48-2) was found in the search results. However, based on its structure as a low-molecular-weight aliphatic ether, it should be handled with the same precautions as structurally similar, highly flammable compounds like isopentane (2-methylbutane) and 2-methoxy-2-methylbutane.

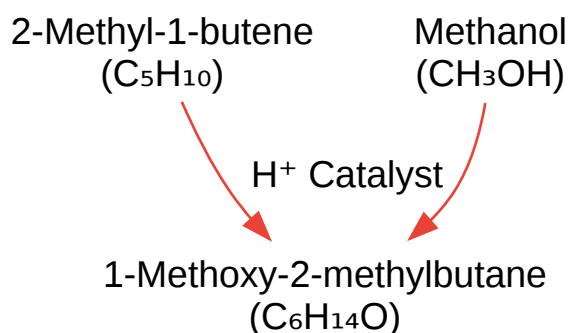
Hazard Assessment (Anticipated):

- **Flammability:** Extremely flammable liquid and vapor.[\[11\]](#)[\[12\]](#) Vapors are heavier than air and may travel to a source of ignition and flash back.[\[11\]](#)[\[12\]](#)
- **Health Hazards:** May cause drowsiness or dizziness upon inhalation.[\[12\]](#) Prolonged or repeated skin contact may cause dryness or cracking.[\[12\]](#)[\[13\]](#) Aspiration into the lungs if swallowed may cause chemical pneumonitis.[\[12\]](#)

Recommended Handling Procedures:

- **Ventilation:** Always handle in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)[\[14\]](#)
- **Ignition Sources:** Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof electrical equipment.[\[11\]](#)[\[14\]](#)[\[15\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][14]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[11]



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Diagram: Synthesis reaction for **1-Methoxy-2-methylbutane**.

Conclusion

1-Methoxy-2-methylbutane is an aliphatic ether with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through established organic chemistry pathways, and its chemical stability makes it a viable candidate for use as a specialty solvent in research and development. For professionals in the pharmaceutical and chemical industries, a thorough understanding of its properties, synthesis, and especially its handling requirements is paramount. While direct applications are still emerging, its structural features align with compounds of interest in modern chemistry, warranting its consideration as a useful tool in the chemist's arsenal.

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